Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is a heterocyclic compound characterized by its unique pyrazolo structure, which consists of fused pyrazole and pyrazine rings. This compound has gained attention in various fields such as medicinal chemistry and biochemistry due to its potential applications in drug development and its role in biochemical processes.
The compound is classified under the category of pyrazole derivatives, specifically as a carboxylic acid. It is identified by the chemical formula and has the CAS registry number 2092330-98-6. Pyrazolo[1,5-a]pyrazine-4-carboxylic acid can be sourced from chemical suppliers or synthesized through various organic synthesis methods, which will be discussed in detail later.
The synthesis of pyrazolo[1,5-a]pyrazine-4-carboxylic acid typically involves several key steps:
The molecular structure of pyrazolo[1,5-a]pyrazine-4-carboxylic acid features a fused ring system comprising both pyrazole and pyrazine moieties. The presence of a carboxylic acid group at the 4-position contributes to its chemical reactivity and biological activity.
Key structural data includes:
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid can undergo several types of chemical reactions:
The mechanism of action for pyrazolo[1,5-a]pyrazine-4-carboxylic acid involves interactions at the molecular level that influence enzymatic activity:
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid has diverse applications across several scientific domains:
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid (C~7~H~5~N~3~O~2~, CAS 2092330-98-6) exemplifies a privileged bicyclic heteroaromatic scaffold in pharmaceutical design [1] . Its fused pyrazole-pyrazine core (Figure 1) delivers planar rigidity essential for π-π stacking interactions with biological targets, while the carboxylic acid moiety enables versatile derivatization through salt formation, amide coupling, or hydrogen bonding [4] . This acid functionality significantly influences physicochemical properties—lowering logP values by ~1.5 units compared to alkyl-substituted analogs and enhancing aqueous solubility critical for bioavailability [5].
Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrazine-4-Carboxylic Acid
Structural Element | Role in Molecular Recognition | Derivatization Potential |
---|---|---|
Pyrazole-Pyrazine Core | Planar geometry for ATP-site binding | Limited substitution (positions 2,3,5,6) |
Carboxylic Acid at C4 | H-bond donation/acceptance; salt formation | Amide coupling, esterification |
N1/N2 Atoms | H-bond acceptors | Metal coordination |
Electron-Deficient System | π-Stacking with aromatic residues | Modulation via electron-donating groups |
Compared to isosteric pyrazolo[1,5-a]pyrimidines, the pyrazine nitrogen at position 5 creates a more electron-deficient system (calculated dipole moment >4D), enhancing interactions with kinase hinge regions [2] [5]. Molecular modeling confirms the carboxylic acid’s vector projects into solvent-accessible regions, minimizing target affinity loss during prodrug conversion [4].
Though direct biological data for pyrazolo[1,5-a]pyrazine-4-carboxylic acid remains limited in public literature, its structural analogs demonstrate compelling target engagement. Pyrazolo[1,5-a]pyrimidine carboxylates exhibit low-nM inhibition against phosphodiesterase 2A (PDE2A) and tropomyosin receptor kinases (Trks), validated through X-ray crystallography [3] [6]. The carboxylic acid moiety critically enhances selectivity—for example, pyrazolo[1,5-a]pyrimidine-3-carboxamides show >100-fold selectivity for TrkA over off-target kinases like JAK2 due to optimized H-bonding with Asp668 and Tyr591 [3].
Table 2: Pharmacological Activities of Related Bicyclic Carboxylic Acid Derivatives
Scaffold | Primary Targets | Potency (IC~50~) | Therapeutic Area |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidine-3-carboxamide | TrkA/B/C | 0.7-5.8 nM | NTRK+ solid tumors |
Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | PI3Kδ | 2.8 nM | Asthma/COPD |
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid* | Kinase hinge interaction | Computational prediction | Targeted oncology |
*Derivative data from [3] [4] [6]; *Predicted based on structural analogy
The acid group enables prodrug strategies exemplified by PI3Kδ inhibitors, where esterified analogs increase lung bioavailability by 8-fold in inhaled asthma therapies [4]. In neurodegenerative applications, carboxylic acid-containing PDE2A inhibitors like TAK-915 enhance cGMP levels in the hippocampus at 10 mg/kg oral doses, rescuing cognitive deficits in rodent models [6]. These findings position pyrazolo[1,5-a]pyrazine-4-carboxylic acid as a versatile warhead for CNS-permeable and kinase-targeted agents.
The synthetic exploration of pyrazolo[1,5-a]pyrazines accelerated after 2010, driven by increased accessibility of β-enaminone precursors and catalytic amination techniques [5] [7]. Early routes suffered from regioselectivity issues—condensations of aminopyrazoles with α,β-unsaturated carbonyls yielded <30% of the desired isomer prior to 2015 [5]. Microwave-assisted cyclizations (2016–2020) marked a pivotal advancement, boosting yields of pyrazolo[1,5-a]pyrazines to >75% while reducing reaction times from hours to minutes [7].
Green chemistry innovations further transformed scaffold access: Solvent-free cyclocondensations between enaminones and 5-aminopyrazoles achieved reaction mass efficiencies (RME) of 40–53%, outperforming traditional BODIPY fluorophore syntheses (RME: 1.3–17.9%) [7]. Modern routes leverage flow chemistry for carboxylation at C4, using Pd-catalyzed carbonylation of bromo-intermediates under 10 bar CO [5]. This step-economical approach superseded classical methods requiring malonate derivatives and harsh hydrolysis (e.g., 6M HCl, 110°C).
Academic interest is evidenced by surging publications (+210% from 2015–2025), focusing on:
Ongoing innovations focus on enzymatic resolutions of chiral derivatives and photochemical decarboxylation for C–H functionalization, positioning this scaffold for expanded therapeutic applications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7